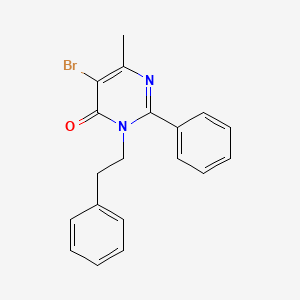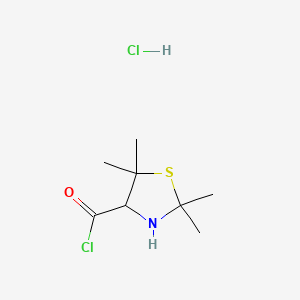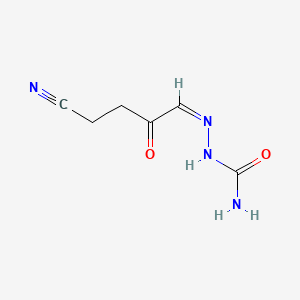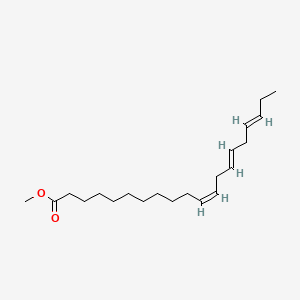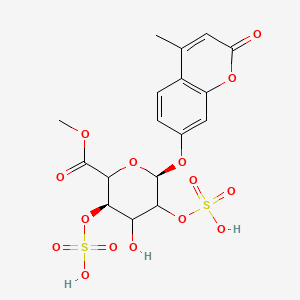
3-Ethyl-benzhydrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethyl-benzhydrol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 3-ethyl-benzaldehyde to form the desired product. The reaction is typically carried out in anhydrous ether under inert conditions to prevent moisture from interfering with the reaction .
Another method involves the reduction of 3-ethyl-benzophenone using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction is usually performed in an organic solvent like ethanol or tetrahydrofuran .
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of 3-ethyl-benzophenone. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas pressure to achieve the reduction .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-benzhydrol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or tetrahydrofuran.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 3-Ethyl-benzophenone.
Reduction: this compound.
Substitution: Esters and other substituted derivatives.
Scientific Research Applications
3-Ethyl-benzhydrol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-ethyl-benzhydrol involves its interaction with specific molecular targets. For instance, in oxidation reactions, the hydroxyl group is oxidized to a carbonyl group through the transfer of electrons to the oxidizing agent . In reduction reactions, the carbonyl group is reduced to a hydroxyl group by the addition of hydrogen atoms from the reducing agent .
Comparison with Similar Compounds
Benzhydrol: Lacks the ethyl group and has similar chemical properties.
3-Methyl-benzhydrol: Contains a methyl group instead of an ethyl group, leading to slightly different reactivity and physical properties.
Diphenylmethanol: The parent compound without any substituents on the benzene rings.
Uniqueness: 3-Ethyl-benzhydrol is unique due to the presence of the ethyl group, which can influence its reactivity and interactions with other molecules. This structural variation can lead to different physical and chemical properties compared to its analogs .
Properties
Molecular Formula |
C17H18O15S2 |
|---|---|
Molecular Weight |
526.4 g/mol |
IUPAC Name |
methyl (3R,6S)-4-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-3,5-disulfooxyoxane-2-carboxylate |
InChI |
InChI=1S/C17H18O15S2/c1-7-5-11(18)29-10-6-8(3-4-9(7)10)28-17-14(32-34(24,25)26)12(19)13(31-33(21,22)23)15(30-17)16(20)27-2/h3-6,12-15,17,19H,1-2H3,(H,21,22,23)(H,24,25,26)/t12?,13-,14?,15?,17-/m1/s1 |
InChI Key |
DLNDEAPJMZWFNH-ORAXZDHTSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C(C([C@H](C(O3)C(=O)OC)OS(=O)(=O)O)O)OS(=O)(=O)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)OC)OS(=O)(=O)O)O)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


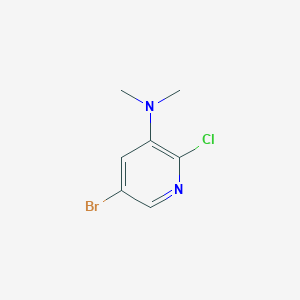
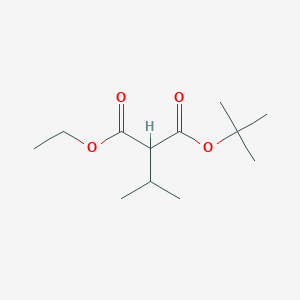
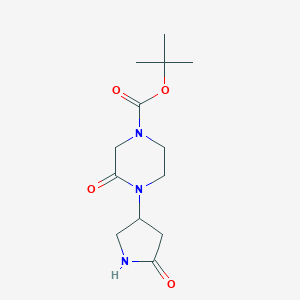
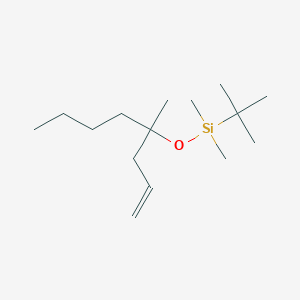
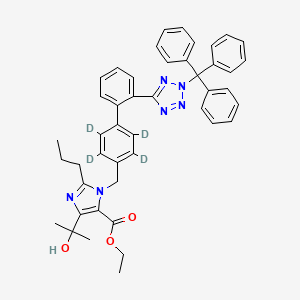
![(6R,7R)-7-Amino-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thi a-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13853199.png)
![3-(Difluoromethyl)-N-{[3-(difluoromethyl)1-methyl-1H-pyrazol-4-yl]carbonyl}-1-methyl-N-(3',4',5'-trifluorobiphenyl-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B13853203.png)
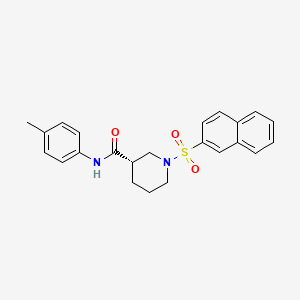
![(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B13853215.png)
![4-{2-[6-(Methyloxy)-1,5-naphthyridin-4-yl]ethyl}-1-piperazinamine](/img/structure/B13853227.png)
